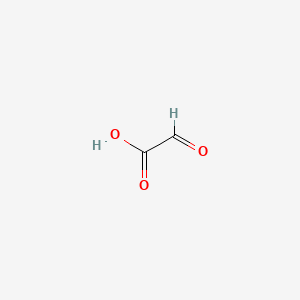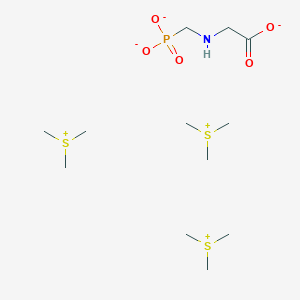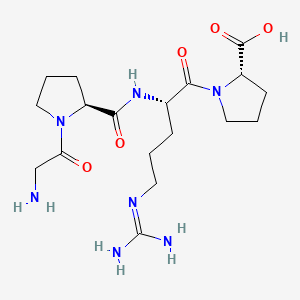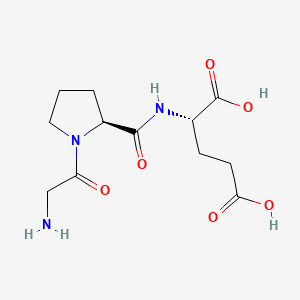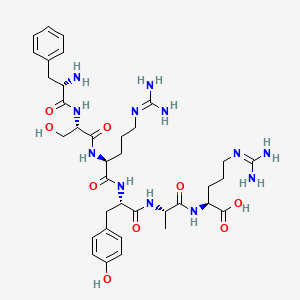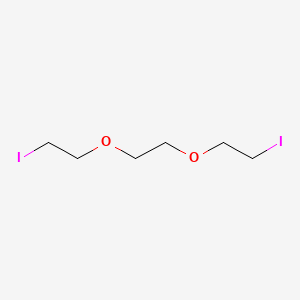
1,2-双(2-碘乙氧基)乙烷
描述
1,2-Bis(2-iodoethoxy)ethane: is an organic compound with the molecular formula C6H12I2O2 . It is a clear red-orange liquid that is primarily used as a crosslinking reagent in various chemical syntheses . The compound is characterized by its two iodine atoms attached to ethoxy groups, which are connected by an ethane backbone.
科学研究应用
Chemistry:
1,2-Bis(2-iodoethoxy)ethane is used as a crosslinking reagent in the synthesis of various materials, including zirconia-based, alkali-stable strong anion-exchange stationary phases and silica-coated nanoparticles .
Biology:
In biological research, it is used to create novel shell cross-linked micelles with pH-responsive cores and thermoresponsive coronas. These micelles have applications in drug delivery and other biomedical fields .
Medicine:
The compound is utilized in the development of drug delivery systems, particularly in the formation of micelles that can encapsulate and release therapeutic agents in a controlled manner .
Industry:
In industrial applications, 1,2-Bis(2-iodoethoxy)ethane is used in the production of specialized polymers and materials that require precise crosslinking properties .
作用机制
Target of Action
1,2-Bis(2-iodoethoxy)ethane is a PEG-based PROTAC linker . It is primarily used in the synthesis of MT802 and SJF620 . Both MT802 and SJF620 are potent PROTAC BTK degraders . BTK, or Bruton’s tyrosine kinase, is a crucial enzyme in the B cell receptor signaling pathway, playing a significant role in B cell development and function .
Mode of Action
As a PROTAC linker, 1,2-Bis(2-iodoethoxy)ethane connects a ligand that binds to the target protein (BTK in this case) with a ligand that binds to an E3 ubiquitin ligase . This bifunctional molecule facilitates the formation of a ternary complex with the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The degradation of BTK disrupts the B cell receptor signaling pathway . This can lead to the inhibition of B cell activation and proliferation, affecting various downstream effects such as antibody production .
Pharmacokinetics
As a protac molecule, it is designed to have good cell permeability and bioavailability .
Result of Action
The action of 1,2-Bis(2-iodoethoxy)ethane, through the degradation of BTK, can lead to the inhibition of B cell-mediated immune responses . This can be beneficial in conditions where B cell activity is undesirable, such as certain autoimmune diseases and B cell malignancies .
Action Environment
The action of 1,2-Bis(2-iodoethoxy)ethane can be influenced by various environmental factors. For instance, the stability of the compound can be affected by temperature and light exposure . It is recommended to store the compound under inert gas at 2–8 °C . Furthermore, the efficacy of the compound can be influenced by the biological environment, such as the presence of the specific E3 ligase in the cell and the accessibility of the target protein .
生化分析
Biochemical Properties
1,2-Bis(2-iodoethoxy)ethane has been used as a crosslinking reagent in the synthesis of zirconia-based, alkali-stable strong anion-exchange stationary phase, silica-coated nanoparticles, and novel shell cross-linked (SCL) micelles with pH-responsive poly(2-(diethylamino)ethyl methacrylate) cores and thermoresponsive poly(N-isopropylacrylamide) coronas . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Molecular Mechanism
It is known to be used in the synthesis of various materials, but the details of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not specified in the available literature .
准备方法
Synthetic Routes and Reaction Conditions:
1,2-Bis(2-iodoethoxy)ethane can be synthesized through the reaction of ethylene glycol with iodine and potassium carbonate in the presence of a suitable solvent such as acetonitrile . The reaction typically involves heating the mixture under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods:
In industrial settings, the production of 1,2-Bis(2-iodoethoxy)ethane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve distillation and recrystallization to obtain the desired purity level .
化学反应分析
Types of Reactions:
1,2-Bis(2-iodoethoxy)ethane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Crosslinking Reactions: It is commonly used as a crosslinking reagent to form polymers and other complex structures.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alkoxides.
Solvents: Acetonitrile, dichloromethane.
Catalysts: Potassium carbonate, sodium iodide.
Major Products Formed:
Substituted Ethoxy Compounds: Depending on the nucleophile used, various substituted ethoxy compounds can be formed.
Crosslinked Polymers: When used as a crosslinking reagent, it forms complex polymeric structures.
相似化合物的比较
- 1,2-Bis(2-chloroethoxy)ethane
- Bis(2-bromoethyl) ether
- 2-[2-(2-Chloroethoxy)ethoxy]ethanol
- 1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane
Comparison:
1,2-Bis(2-iodoethoxy)ethane is unique due to the presence of iodine atoms, which confer higher reactivity compared to chlorine or bromine analogs. This increased reactivity makes it particularly useful as a crosslinking reagent in various chemical and industrial applications .
属性
IUPAC Name |
1,2-bis(2-iodoethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12I2O2/c7-1-3-9-5-6-10-4-2-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAGFJXMCZSAHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCI)OCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343951 | |
| Record name | 1,2-Bis(2-iodoethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36839-55-1 | |
| Record name | 1,2-Bis(2-iodoethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-BIS(2-IODOETHOXY)ETHANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





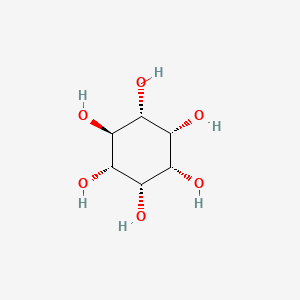

![(3S,10S,13R,14R,17R)-17-[(2S,3R)-3-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1671956.png)



